Cas no 2680861-92-9 (tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate)

tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate
- EN300-27718577
- 2680861-92-9
- tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate
-
- インチ: 1S/C17H25NO4/c1-16(2,3)22-15(19)18(11-14-7-5-4-6-8-14)12-17(20)9-10-21-13-17/h4-8,20H,9-13H2,1-3H3
- InChIKey: UWHOFNRVHOTLNL-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)(CN(C(=O)OC(C)(C)C)CC1C=CC=CC=1)O
計算された属性
- せいみつぶんしりょう: 307.17835828g/mol
- どういたいしつりょう: 307.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 59Ų
tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27718577-0.1g |
tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |
2680861-92-9 | 95.0% | 0.1g |
$817.0 | 2025-03-20 | |
Enamine | EN300-27718577-10.0g |
tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |
2680861-92-9 | 95.0% | 10.0g |
$3992.0 | 2025-03-20 | |
Enamine | EN300-27718577-2.5g |
tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |
2680861-92-9 | 95.0% | 2.5g |
$1819.0 | 2025-03-20 | |
Enamine | EN300-27718577-1g |
tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |
2680861-92-9 | 1g |
$928.0 | 2023-09-10 | ||
Enamine | EN300-27718577-5.0g |
tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |
2680861-92-9 | 95.0% | 5.0g |
$2692.0 | 2025-03-20 | |
Enamine | EN300-27718577-0.05g |
tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |
2680861-92-9 | 95.0% | 0.05g |
$780.0 | 2025-03-20 | |
Enamine | EN300-27718577-0.5g |
tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |
2680861-92-9 | 95.0% | 0.5g |
$891.0 | 2025-03-20 | |
Enamine | EN300-27718577-0.25g |
tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |
2680861-92-9 | 95.0% | 0.25g |
$855.0 | 2025-03-20 | |
Enamine | EN300-27718577-1.0g |
tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |
2680861-92-9 | 95.0% | 1.0g |
$928.0 | 2025-03-20 | |
Enamine | EN300-27718577-10g |
tert-butyl N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]carbamate |
2680861-92-9 | 10g |
$3992.0 | 2023-09-10 |
tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2680861-92-9 and Product Name: *tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate*
The compound with the CAS number 2680861-92-9 and the product name tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The synthesis and characterization of this molecule have been meticulously studied, revealing its significance in the development of novel therapeutic agents.
The structure of tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate incorporates several key functional groups that contribute to its reactivity and biological activity. The presence of a carbamate moiety linked to a benzyl group and a 3-hydroxyoxolan-3-yl substituent creates a versatile scaffold for further chemical modifications. This architecture is particularly interesting because it allows for the exploration of various pharmacophores, which are essential for designing molecules with specific biological targets.
In recent years, there has been a growing interest in the development of carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active compounds. The compound in question, with its unique substitution pattern, has shown promise in preliminary studies as a potential lead compound for further drug discovery efforts.
The synthesis of tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate involves a multi-step process that requires precise control over reaction conditions. The use of specialized reagents and catalysts ensures the formation of the desired product with high yield and purity. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to confirm the structural integrity of the compound.
The biological activity of this compound has been evaluated through various in vitro assays. Initial studies have demonstrated that it exhibits inhibitory effects on certain enzymes and receptors, suggesting its potential as an anti-inflammatory or anti-cancer agent. These findings are particularly exciting because they provide a foundation for further investigation into the therapeutic applications of this molecule.
The development of novel pharmaceutical agents often involves the optimization of existing structures to enhance their efficacy and reduce potential side effects. The unique features of tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate make it an attractive candidate for such optimization efforts. By modifying specific functional groups or introducing new substituents, researchers can fine-tune the biological properties of this compound, leading to more effective therapeutic interventions.
In conclusion, the compound with CAS number 2680861-92-9 and the product name tert-butyl N-benzyl-N-(3-hydroxyoxolan-3-yl)methylcarbamate represents a significant contribution to the field of pharmaceutical chemistry. Its unique structure, synthetic accessibility, and promising biological activity make it a valuable tool for drug discovery and development. Further research is warranted to fully explore its potential applications in medicine.
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